
3-Fluoro-4-methoxybenzonitrile
Overview
Description
3-Fluoro-4-methoxybenzonitrile (CAS 331-62-4, C₈H₆FNO, MW 151.14) is a fluorinated aromatic nitrile featuring a methoxy group at the para position relative to the nitrile moiety and a fluorine atom at the meta position. This compound is widely utilized in organic synthesis, particularly in nucleophilic aromatic substitution (SNAr) reactions and as a precursor for pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Fluoro-4-methoxybenzonitrile can be synthesized through several methods. One common method involves the nucleophilic aromatic substitution reaction of 3-fluoro-4-nitrobenzonitrile with methanol in the presence of a base such as sodium methoxide. The reaction typically occurs under reflux conditions .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar nucleophilic aromatic substitution processes. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions: 3-Fluoro-4-methoxybenzonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The nitrile group can be reduced to form amines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium tert-butoxide, or lithium diisopropylamide.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Nucleophilic Substitution: Products include substituted benzonitriles.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include primary amines.
Scientific Research Applications
Pharmaceutical Development
3-Fluoro-4-methoxybenzonitrile is a crucial intermediate in the synthesis of various pharmaceuticals. Its applications include:
- Anti-Cancer Drugs : The compound is utilized in synthesizing agents that target cancer cells, demonstrating efficacy in inhibiting tumor growth.
- Anti-Inflammatory Agents : It plays a role in developing drugs aimed at reducing inflammation, which is vital for treating conditions such as arthritis and other inflammatory diseases .
Agricultural Chemicals
In the agricultural sector, this compound contributes significantly to the formulation of:
- Herbicides : The compound is involved in creating effective herbicides that help control unwanted plant growth, thus enhancing crop yields.
- Pesticides : It is also used in developing pesticides that protect crops from pests and diseases, promoting sustainable agricultural practices .
Material Science
The compound's properties make it suitable for applications in material science:
- Specialty Polymers : this compound is used in producing polymers with enhanced thermal and chemical resistance compared to conventional materials. This application is vital for industries requiring durable materials under extreme conditions .
Research in Organic Chemistry
In organic chemistry, this compound serves as a versatile building block:
- Synthesis of Complex Molecules : Researchers utilize this compound to construct complex molecular architectures efficiently. Its reactivity allows for various substitution reactions that facilitate the synthesis of diverse organic compounds .
Biological Imaging
The compound is also employed in the development of fluorescent probes:
- Cellular Imaging : this compound-based fluorescent probes are utilized for biological imaging, enabling scientists to study cellular processes in real-time. This application is crucial for advancing our understanding of biological systems and disease mechanisms .
Case Studies and Research Findings
Several studies have highlighted the effectiveness of this compound in various applications:
Case Study 1: Synthesis of Anti-Cancer Agents
A study demonstrated the use of this compound as an intermediate in synthesizing novel anti-cancer agents that showed promising results in preclinical trials. The synthesized compounds exhibited significant cytotoxicity against several cancer cell lines .
Case Study 2: Development of Fluorescent Probes
Research focused on developing fluorescent probes using this compound has led to advanced imaging techniques that allow for better visualization of cellular processes. These probes have been instrumental in studying dynamic biological events at the cellular level .
Data Tables
Application Area | Specific Use | Impact/Benefits |
---|---|---|
Pharmaceutical Development | Anti-cancer and anti-inflammatory drugs | Targeted treatment options |
Agricultural Chemicals | Herbicides and pesticides | Enhanced crop protection |
Material Science | Specialty polymers | Improved durability under extreme conditions |
Organic Chemistry Research | Building block for complex molecules | Efficient synthesis pathways |
Biological Imaging | Fluorescent probes for cellular imaging | Real-time observation of cellular processes |
Mechanism of Action
The mechanism of action of 3-fluoro-4-methoxybenzonitrile depends on its specific application. In chemical reactions, it acts as a substrate or intermediate, participating in nucleophilic substitution, oxidation, or reduction reactions. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways or cellular processes .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The table below compares 3-fluoro-4-methoxybenzonitrile with structurally related compounds:
Commercial Availability and Purity
Biological Activity
3-Fluoro-4-methoxybenzonitrile (CAS No. 331-62-4) is an organic compound characterized by its molecular formula and a molecular weight of 151.14 g/mol. This compound features a nitrile group (-C≡N) attached to a benzene ring that also contains a methoxy group (-OCH₃) and a fluorine atom. It appears as a white to nearly white solid or crystalline powder, with melting and boiling points of 98°C to 102°C and approximately 98°C at 1.5 mmHg, respectively .
The compound's unique structural properties enable its potential applications in pharmaceuticals and agrochemicals, particularly in the synthesis of more complex molecules.
Pharmacological Properties
Research indicates that this compound exhibits significant biological activities, particularly in the context of drug development. Its structural characteristics make it a candidate for various pharmacological applications, including:
- CYP Inhibition : It has been identified as an inhibitor of CYP1A2, which is crucial for drug metabolism . This property may influence the pharmacokinetics of co-administered drugs.
- BBB Permeability : The compound is noted for its ability to permeate the blood-brain barrier (BBB), suggesting potential central nervous system (CNS) activity .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its molecular structure. Studies have shown that modifications to the methoxy and fluorine groups can significantly impact its biological efficacy. For instance, similar compounds with variations in substituent positions or functional groups have demonstrated differing levels of activity against various biological targets.
Compound Name | CAS Number | IC50 (μM) | Activity Description |
---|---|---|---|
This compound | 331-62-4 | TBD | Potential CNS activity; CYP1A2 inhibitor |
Dihydroquinazolinone derivative | TBD | 0.048 | Antiparasitic activity against malaria |
Analog with trifluoromethyl group | TBD | 0.010 | Enhanced activity against parasites |
Case Studies and Research Findings
- Reactivity Studies : A study explored the reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions. The compound was treated with various nucleophiles, yielding products that indicate its potential as a versatile building block in organic synthesis .
- Antiparasitic Activity : Research on related compounds has highlighted the importance of structural modifications for enhancing antiparasitic efficacy. For example, derivatives incorporating methoxy groups showed improved metabolic stability and activity against Plasmodium species, suggesting that similar modifications to this compound could yield potent antimalarial agents .
- Tubulin Polymerization Inhibition : Compounds structurally related to this compound have been tested for their ability to inhibit tubulin polymerization, a crucial mechanism for cancer therapy. Results indicated that certain substitutions can enhance this inhibitory effect, making it a target for further investigation in anticancer drug development .
Q & A
Basic Research Questions
Q. Q1. What are the common synthetic routes for 3-Fluoro-4-methoxybenzonitrile, and how are reaction conditions optimized?
Methodological Answer : The synthesis typically involves sequential functionalization of aromatic precursors. A validated route starts with o-anisidine (o-methoxyaniline) :
Diazotization : Treat o-anisidine with NaNO₂ and HCl at 0–5°C to form a diazonium salt.
Fluorination : React the diazonium salt with KF or tetrafluoroboric acid (HBF₄) to introduce fluorine at the para position .
Nitrile Introduction : Use CuCN or Pd-catalyzed cyanation (e.g., with K₄[Fe(CN)₆]) to substitute a halogen (if present) with a nitrile group.
Key Optimization Parameters :
- Temperature control during diazotization to avoid side reactions.
- Catalyst selection (e.g., Pd/C for hydrogenation steps) to improve yield .
- Solvent polarity adjustments (e.g., DMF for cyanation) to stabilize intermediates.
Q. Q2. How is this compound characterized structurally and spectroscopically?
Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
- Infrared (IR) Spectroscopy : Sharp absorption at ~2230 cm⁻¹ (C≡N stretch) and ~1250 cm⁻¹ (C-F stretch) .
- X-ray Crystallography : Resolves bond angles and confirms regiochemistry, as demonstrated for structurally similar fluorinated nitriles .
Advanced Research Questions
Q. Q3. How can researchers resolve contradictions in reported spectroscopic data for this compound?
Methodological Answer : Contradictions often arise from impurities or solvent effects. A systematic approach includes:
Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to quantify impurities >0.1% .
Solvent Calibration : Compare NMR spectra in deuterated DMSO vs. CDCl₃ to identify solvent-induced shifts .
Cross-Validation : Overlay experimental IR data with computational predictions (e.g., DFT calculations) to confirm functional groups .
Example : Discrepancies in melting points may stem from polymorphic forms. Differential Scanning Calorimetry (DSC) can identify phase transitions .
Q. Q4. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Methodological Answer : The nitrile group acts as a directing group, while fluorine enhances electrophilicity:
- Suzuki-Miyaura Coupling : Pd(0) catalysts selectively activate the C-F bond. The methoxy group stabilizes intermediates via resonance .
- Nucleophilic Aromatic Substitution : Fluorine’s strong electron-withdrawing effect facilitates displacement by amines or thiols under mild conditions.
Computational Support :
- DFT studies on analogous compounds show lower activation energies for meta-fluorine substitution compared to para .
Q. Q5. How can reaction conditions be optimized for scaling this compound synthesis in academic labs?
Methodological Answer :
- Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions during exothermic steps (e.g., diazotization) .
- Catalyst Recycling : Immobilized Pd catalysts (e.g., Pd on silica) enhance turnover number (TON) in cyanation steps .
- In Situ Monitoring : Use ReactIR or PAT (Process Analytical Technology) to track intermediate formation and adjust reagent stoichiometry .
Q. Q6. What computational tools predict the physicochemical properties of this compound?
Methodological Answer :
- ACD/Labs Percepta : Estimates logP (~1.8), aqueous solubility, and pKa (nitrile: ~-1.5; methoxy: ~10.2) .
- COSMO-RS : Models solvent interactions for crystallization optimization.
- Molecular Dynamics (MD) : Simulates crystal packing to predict polymorphism .
Q. Data Contradiction Analysis
Q. Q7. How should researchers address discrepancies in reported biological activity of this compound derivatives?
Methodological Answer :
Structural Confirmation : Ensure derivatives are pure and fully characterized (e.g., NOESY NMR for stereochemistry).
Assay Standardization : Compare IC₅₀ values across consistent cell lines (e.g., HEK293 vs. HeLa) .
Meta-Analysis : Use cheminformatics tools (e.g., PubChem BioAssay) to correlate substituent effects with activity trends .
Properties
IUPAC Name |
3-fluoro-4-methoxybenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6FNO/c1-11-8-3-2-6(5-10)4-7(8)9/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEEOVAOEPGQDTJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C#N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90379095 | |
Record name | 3-Fluoro-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331-62-4 | |
Record name | 3-Fluoro-4-methoxybenzonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331-62-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Fluoro-4-methoxybenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90379095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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